

Application Note: Protocol for Solid-Phase Synthesis of H-His-Phe-OH

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Compound of Interest

Compound Name: *H-His-Phe-OH*

Cat. No.: *B092348*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the manual solid-phase synthesis of the dipeptide **H-His-Phe-OH**. The synthesis employs the widely used 9-fluorenylmethoxycarbonyl (Fmoc) strategy.^[1] The process begins from the C-terminus by anchoring Fmoc-protected Phenylalanine (Fmoc-Phe-OH) to a 2-Chlorotrityl chloride (2-CTC) resin.^{[2][3]} This specific resin is highly acid-labile, making it ideal for the preparation of peptides with a free C-terminal carboxylic acid under mild cleavage conditions.^{[3][4]} The subsequent amino acid, Histidine, is introduced as Fmoc-His(Trt)-OH. The trityl (Trt) group protects the reactive imidazole side chain of Histidine during synthesis and is removed during the final cleavage step.^{[5][6]} The standard synthesis cycle involves iterative steps of Fmoc deprotection using a piperidine solution, followed by the coupling of the next Fmoc-protected amino acid.^[7]^[8] Finally, the dipeptide is cleaved from the resin and all protecting groups are removed simultaneously using a trifluoroacetic acid (TFA)-based cleavage cocktail.^{[9][10]}

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **H-His-Phe-OH** on a 0.25 mmol scale.

Parameter	Specification	Molar Equivalents (relative to resin loading)	Notes
Resin			
Type	2-Chlorotrityl chloride (2-CTC) Resin	-	Ideal for peptides with C-terminal acids.[2]
Substitution	~1.0 mmol/g	-	Refer to the manufacturer's Certificate of Analysis.
Starting Quantity	250 mg (0.25 mmol)	1.0	
First Amino Acid Loading			
Amino Acid	Fmoc-Phe-OH	1.0	Lower equivalence minimizes double loading.
Base	N,N- Diisopropylethylamine (DIPEA)	2.5	
Capping Agent	Methanol (MeOH)	-	Used to cap unreacted resin sites.
Peptide Coupling			
Amino Acid	Fmoc-His(Trt)-OH	3.0	Using excess drives the reaction to completion.
Coupling Reagent	HBTU	2.9	A common and effective coupling reagent.[11]
Base	N,N- Diisopropylethylamine (DIPEA)	6.0	Required for the coupling reaction.[11]

Deprotection & Cleavage			
Fmoc Deprotection	20% (v/v) Piperidine in DMF	-	Standard reagent for Fmoc removal. [1]
Cleavage Cocktail	95% TFA / 2.5% H ₂ O / 2.5% TIS	-	Reagent K is also a suitable alternative. [12]
Cleavage Volume	10 mL per gram of resin	-	Ensures complete immersion and reaction.

Experimental Protocol

This protocol details the manual synthesis of **H-His-Phe-OH** starting from 2-CTC resin.

Resin Preparation and First Amino Acid Loading (Fmoc-Phe-OH)

- Place 250 mg of 2-Chlorotriyl chloride resin (~1.0 mmol/g substitution) into a fritted reaction vessel.
- Swell the resin in dichloromethane (DCM, 5 mL) for 30 minutes with gentle agitation.
- Drain the DCM.
- In a separate vial, dissolve Fmoc-Phe-OH (97 mg, 0.25 mmol, 1.0 eq) in 4 mL of DCM.
- Add DIPEA (109 μ L, 0.625 mmol, 2.5 eq) to the amino acid solution.
- Add the amino acid solution to the swollen resin. Agitate the mixture gently for 1 hour.
- To cap any unreacted chloride sites on the resin, add 0.5 mL of methanol (MeOH) and continue to agitate for an additional 30 minutes.

- Drain the reaction solution and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL).

Fmoc Deprotection

- Add a solution of 20% piperidine in DMF (5 mL) to the resin. Agitate for 3 minutes.
- Drain the solution.
- Add a fresh 5 mL of 20% piperidine in DMF and agitate for 7 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.
- Wash the resin with DCM (3 x 5 mL) and perform a Kaiser test to confirm the presence of a free primary amine.

Coupling of the Second Amino Acid (Fmoc-His(Trt)-OH)

- In a separate vial, dissolve Fmoc-His(Trt)-OH (465 mg, 0.75 mmol, 3.0 eq) and HBTU (280 mg, 0.73 mmol, 2.9 eq) in 3 mL of DMF.
- Add DIPEA (261 μ L, 1.5 mmol, 6.0 eq) to the solution to activate the amino acid. The solution will typically change color. Allow pre-activation to proceed for 2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
- Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

Final Fmoc Deprotection

- Repeat the Fmoc deprotection procedure described in Step 2.

- After the final DMF washes, wash the resin with DCM (3 x 5 mL) followed by methanol (3 x 5 mL).
- Dry the peptidyl-resin under high vacuum for at least 2 hours before cleavage.[13]

Cleavage and Global Deprotection

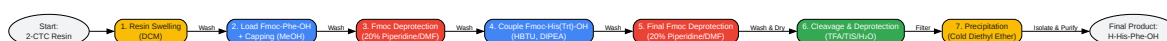
- Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% deionized water, and 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
- Place the dried resin in a clean reaction vessel.
- Add 2.5 mL of the cleavage cocktail to the resin (10 mL/g).
- Agitate the mixture at room temperature for 2 hours. This step cleaves the peptide from the resin and removes the Trt protecting group from the Histidine side chain.[9][12]
- Filter the solution to separate the resin beads, collecting the filtrate in a clean centrifuge tube.
- Wash the resin beads with an additional 1 mL of fresh TFA and combine the filtrates.

Peptide Precipitation and Isolation

- Concentrate the TFA filtrate slightly under a gentle stream of nitrogen if necessary.
- Add the TFA solution dropwise to a centrifuge tube containing 10-fold excess of ice-cold diethyl ether. A white precipitate should form.
- Place the tube in a freezer for 30 minutes to maximize precipitation.
- Centrifuge the mixture to pellet the crude peptide.
- Carefully decant the ether.
- Wash the peptide pellet twice with cold diethyl ether, repeating the centrifugation and decanting steps.

- After the final wash, dry the white solid under vacuum to yield the crude **H-His-Phe-OH** peptide.
- The crude product should be purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.

Synthesis Workflow Diagram



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Caption: Workflow for the solid-phase synthesis of **H-His-Phe-OH**.

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